2-(Benzylideneamino)ethanol 2-(Benzylideneamino)ethanol
Brand Name: Vulcanchem
CAS No.: 770-37-6
VCID: VC7999888
InChI: InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
SMILES: C1=CC=C(C=C1)C=NCCO
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

2-(Benzylideneamino)ethanol

CAS No.: 770-37-6

Cat. No.: VC7999888

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylideneamino)ethanol - 770-37-6

Specification

CAS No. 770-37-6
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 2-(benzylideneamino)ethanol
Standard InChI InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Standard InChI Key ALUFITGOFDIAAA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=NCCO
Canonical SMILES C1=CC=C(C=C1)C=NCCO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(Benzylideneamino)ethanol (IUPAC name: 2-[(Phenylmethylene)amino]ethanol) is classified as a Schiff base, characterized by the presence of an imine group (C=N\text{C=N}) formed via the condensation of a primary amine and a carbonyl compound . Its molecular formula C9H11NO\text{C}_9\text{H}_{11}\text{NO} corresponds to a molar mass of 149.19 g/mol . The structure comprises a benzaldehyde-derived aromatic ring linked to a 2-aminoethanol moiety, creating a hybrid system with both hydrophobic and hydrophilic regions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC9H11NO\text{C}_9\text{H}_{11}\text{NO}
Molecular weight149.19 g/mol
Synonyms2-[(Phenylmethylene)amino]ethanol, 770-37-6
Crystal systemMonoclinic (analog data)

Synthesis and Optimization

Classical Schiff Base Condensation

The synthesis follows a well-established Schiff base formation protocol, involving the reaction of benzaldehyde with ethanolamine in ethanol under acidic catalysis . A typical procedure involves:

  • Dissolving benzaldehyde (1.1 mmol) in anhydrous ethanol.

  • Adding ethanolamine (1.0 mmol) dropwise with stirring.

  • Refluxing at 328–333 K for 12–24 hours .

  • Isolating the product via vacuum filtration and recrystallization from ethanol/chloroform mixtures .

Yield optimization studies indicate that molar ratios >1:1 (aldehyde:amine) and prolonged reflux durations (>12 hours) improve conversion rates to 70–85% . The reaction’s progress is monitored by thin-layer chromatography (TLC) using toluene:ethyl acetate:formic acid (5:4:1) as the mobile phase .

Spectroscopic Confirmation

Infrared (IR) Spectroscopy: Key absorption bands include:

  • ν(C=N)\nu(\text{C=N}): 1645–1660 cm1^{-1}

  • ν(O-H)\nu(\text{O-H}): 3200–3400 cm1^{-1} (broad, ethanolamine -OH)

  • ν(C=C)\nu(\text{C=C}): 1580–1490 cm1^{-1} (aromatic ring)

1H-NMR^1\text{H-NMR} (400 MHz, CDCl3_3):

  • δ 8.30–8.45 (s, 1H, CH=N\text{CH=N})

  • δ 7.20–7.80 (m, 5H, aromatic C-H\text{C-H})

  • δ 3.60–3.80 (t, 2H, OCH2\text{OCH}_2)

  • δ 2.70–2.90 (t, 2H, NCH2\text{NCH}_2)

  • δ 1.50–1.70 (s, 1H, OH\text{OH})

Structural Elucidation and Crystallography

X-ray Diffraction Analysis

While no direct crystal data exist for 2-(Benzylideneamino)ethanol, analogous Schiff bases crystallize in monoclinic systems with space group PcPc and unit cell parameters a=17.789(2)A˚a = 17.789(2) \, \text{Å}, b=7.1127(7)A˚b = 7.1127(7) \, \text{Å}, c=6.2885(6)A˚c = 6.2885(6) \, \text{Å}, and β=97.513(10)\beta = 97.513(10)^\circ . Intramolecular hydrogen bonds between the imine nitrogen and ethanolamine hydroxyl group stabilize the planar configuration (Figure 2) .

Table 2: Comparative Crystallographic Data for Analogues

Parameter2-(Benzylideneamino)ethanol AnalogueSource
Space groupPcPc
Unit cell volume788.83 Å3^3
RR-factor0.0600

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 473 K, with the imine bond undergoing hydrolysis in acidic aqueous media (pH < 4) .

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